

GSK2236805: A Technical Overview of a Potent HCV NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This in-depth technical guide provides a comprehensive overview of **GSK2236805**, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). This document details its mechanism of action, preclinical antiviral activity, resistance profile, and clinical data, with a focus on quantitative data and experimental methodologies.

Introduction

GSK2236805 is an orally bioavailable small molecule that demonstrates potent and selective inhibition of HCV replication by targeting the viral NS5A protein.[1] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[2][3] Unlike enzymes such as the viral polymerase or protease, NS5A has no known enzymatic function, making its inhibition a novel antiviral strategy.[4] GSK2236805 has shown picomolar to nanomolar efficacy against various HCV genotypes in preclinical studies and has been evaluated in clinical trials for the treatment of chronic hepatitis C.[1][4]

Chemical Properties of GSK2236805

Property	Value
Chemical Formula	C42H52N8O8
Molecular Weight	796.91 g/mol



Mechanism of Action

The precise mechanism by which NS5A inhibitors like **GSK2236805** exert their antiviral effect is multifaceted and not entirely elucidated. However, it is understood that they bind to the N-terminal domain of NS5A, a region critical for its function.[4] This binding event is thought to disrupt the normal dimeric structure of NS5A and interfere with its interaction with other viral and host factors.[3] The primary consequences of this inhibition are twofold:

- Inhibition of Viral RNA Replication: NS5A is a key component of the HCV replication complex, which is responsible for synthesizing new viral RNA genomes. By binding to NS5A, GSK2236805 is believed to disrupt the formation and/or function of this complex, thereby halting viral replication.[3]
- Impairment of Virion Assembly: NS5A is also critically involved in the assembly of new virus particles. Inhibition of NS5A by GSK2236805 interferes with this process, leading to a reduction in the production of infectious virions.[3]

Preclinical Antiviral Activity

The in vitro antiviral potency of **GSK2236805** has been extensively characterized using HCV subgenomic replicon systems. These systems allow for the study of viral replication in a controlled cell culture environment.

Table 1: In Vitro Antiviral Activity of GSK2236805 in HCV Replicon Assays[4]

HCV Genotype	Replicon Cell Line	EC50 (pM)	СС50 (µМ)	Selectivity Index (CC50/EC50)
1a	H77	58.5	43	>735,000
1b	Con-1 ET	7.4	47	>6,350,000
2a	JFH-1	53.8	ND	ND

ND: Not Determined



Resistance Profile

As with other direct-acting antiviral agents, the emergence of resistance-associated variants (RAVs) is a potential limitation for NS5A inhibitors. In vitro studies have identified specific amino acid substitutions in the NS5A protein that confer resistance to **GSK2236805**.

Table 2: Resistance-Associated Variants for **GSK2236805** in HCV Genotype 1a[4]

NS5A Substitution	Fold-Change in EC50
Q30H	>150
L31M	>150

These findings indicate that mutations at positions 30 and 31 in the NS5A protein of genotype 1a HCV can significantly reduce the antiviral activity of **GSK2236805**.

Clinical Data: First-in-Human Study (NCT01277692)

A Phase 1, randomized, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of **GSK2236805** in healthy volunteers and in subjects chronically infected with HCV genotype 1. [1][5][6]

In HCV-infected subjects, single doses of **GSK2236805** resulted in a rapid and significant reduction in HCV RNA levels. A single dose of ≥ 10 mg led to a statistically significant mean reduction of ≥ 2 log10 IU/mL in HCV RNA at 24 hours post-dose compared to placebo.[1][6] The half-life of the compound was found to be suitable for once-daily dosing.[1][6]

Table 3: Summary of Antiviral Activity of Single-Dose **GSK2236805** in HCV Genotype 1-Infected Subjects[1][6]



Dose	Mean Maximum HCV RNA Reduction (log10 IU/mL)
1 mg	~0.5
3 mg	~1.0
10 mg	~2.5
30 mg	~3.5
60 mg	~3.8
120 mg	~3.8

Experimental Protocols HCV Replicon Assay

Objective: To determine the in vitro antiviral potency (EC50) and cytotoxicity (CC50) of **GSK2236805**.

Methodology:[4][7]

- Cell Lines: Stable Huh-7 human hepatoma cell lines harboring subgenomic HCV replicons of different genotypes (e.g., 1a, 1b, 2a) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
- Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density (e.g., 5 x 10³ to 2 x 10⁴ cells/well).
- Compound Treatment: GSK2236805 is serially diluted in DMSO and added to the cells to achieve a range of final concentrations. A vehicle control (DMSO only) is also included.
- Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5%
 CO2 incubator.
- Quantification of HCV Replication (EC50): If a luciferase reporter is used, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a



luminometer. The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a sigmoidal curve.

Quantification of Cytotoxicity (CC50): A viability assay (e.g., using a reagent like CellTiter-Glo® or a tetrazolium-based assay) is performed in parallel to measure the effect of the compound on cell health. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

In Vitro Resistance Selection

Objective: To identify amino acid substitutions in HCV NS5A that confer resistance to **GSK2236805**.

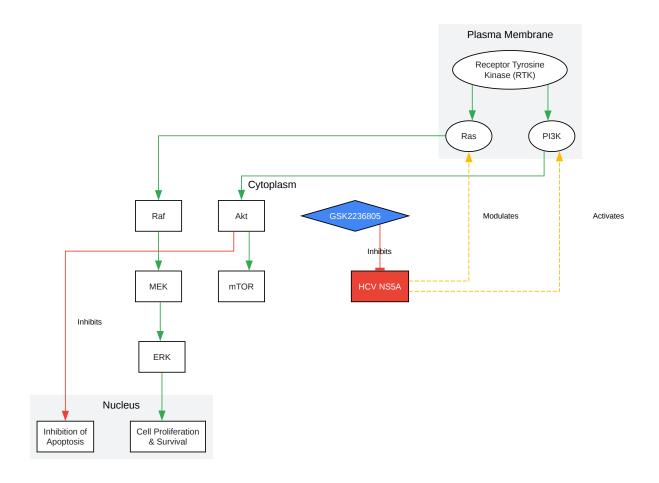
Methodology:[4][8]

- Cell Culture: HCV replicon cells are cultured in the presence of a selective concentration of GSK2236805 (typically 5x to 20x the EC50 value).
- Passaging: The cells are passaged every 3-4 days in the continued presence of the inhibitor.
- Selection of Resistant Colonies: Over time, cells that harbor mutations in NS5A that confer resistance to the inhibitor will survive and proliferate, forming resistant colonies.
- RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell populations.
- RT-PCR and Sequencing: The NS5A coding region is amplified using reverse transcriptionpolymerase chain reaction (RT-PCR), and the resulting DNA is sequenced to identify mutations.
- Confirmation of Resistance: The identified mutations are introduced into a wild-type replicon
 construct via site-directed mutagenesis. The antiviral activity of GSK2236805 is then tested
 against these mutant replicons to confirm their reduced susceptibility.

Signaling Pathways and Experimental Workflows

The HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to create a favorable environment for viral replication. Two of the key pathways affected are the PI3K/Akt and Ras/ERK pathways.

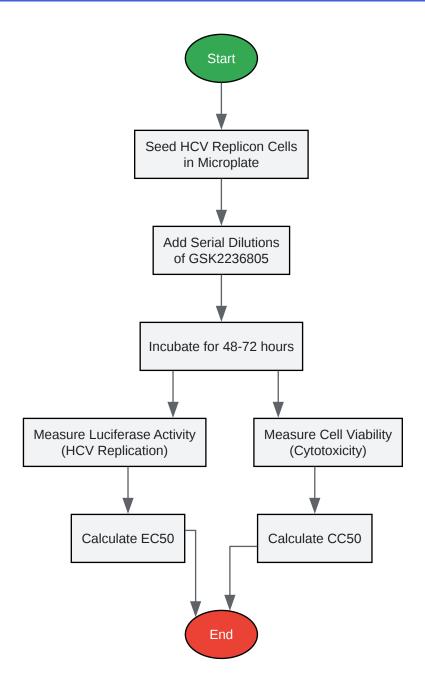




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Caption: Interaction of HCV NS5A with PI3K/Akt and Ras/ERK signaling pathways.

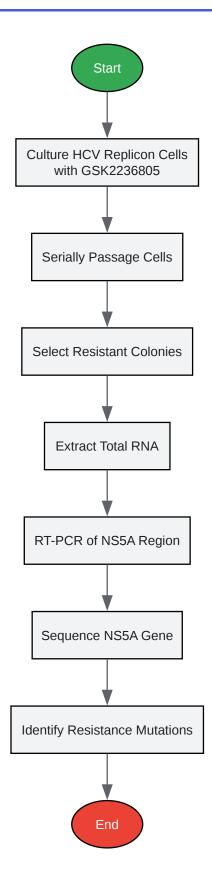




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Caption: Experimental workflow for the HCV replicon assay.





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Caption: Workflow for in vitro selection of **GSK2236805**-resistant HCV variants.



Conclusion

GSK2236805 is a highly potent inhibitor of HCV NS5A with demonstrated antiviral activity against multiple genotypes in preclinical models and in early-phase clinical trials. Its mechanism of action, targeting a non-enzymatic viral protein, represents a significant advancement in the development of direct-acting antivirals for hepatitis C. While resistance can emerge through specific mutations in the NS5A protein, **GSK2236805** holds promise as a component of combination antiviral therapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of HCV therapeutics.

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References

- 1. hcvguidelines.org [hcvguidelines.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK2236805: A Technical Overview of a Potent HCV NS5A Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607792#gsk2236805-as-an-hcv-ns5a-inhibitor]



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